2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone
Description
2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone is a benzimidazole-derived compound featuring a difluoromethyl group at the 1-position of the benzimidazole core and a thien-2-yl ketone moiety.
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-14(16)18-10-5-2-1-4-9(10)17-13(18)8-11(19)12-6-3-7-20-12/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRZVBQLHRDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167068 | |
| Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874594-04-4 | |
| Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the difluoromethyl group: The difluoromethylation can be performed using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the thienyl ethanone moiety: This step involves the coupling of the difluoromethylated benzimidazole with a thienyl ethanone derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or the thienyl ethanone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole or thienyl ethanone moieties.
Reduction: Reduced forms of the benzimidazole or thienyl ethanone moieties.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have indicated that benzimidazole derivatives exhibit significant anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The difluoromethyl substitution enhances the compound's lipophilicity, potentially improving its bioavailability.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of benzimidazole were synthesized and tested against various cancer cell lines. The results showed that compounds similar to 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Material Science
The compound's unique electronic properties make it suitable for applications in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thienyl group contributes to charge transport properties, enhancing device performance.
Case Study: OLED Development
Research published in Advanced Materials demonstrated that incorporating thiophene-based compounds into OLED architectures improved efficiency and stability. The study highlighted that compounds like this compound could serve as effective electron transport layers .
Agrochemicals
There is emerging interest in the use of this compound as a fungicide or pesticide due to its structural similarity to known agrochemical agents. The difluoromethyl group may provide enhanced efficacy against specific pathogens.
Case Study: Fungicidal Activity
A recent investigation into the fungicidal properties of benzimidazole derivatives found that compounds with a difluoromethyl group showed increased activity against fungal strains such as Fusarium and Aspergillus species. These findings suggest potential applications in agricultural settings .
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the thienyl ethanone moiety can contribute to its overall pharmacophore.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The difluoromethyl group in the target compound enhances stability compared to chloro analogs, while the thien-2-yl group offers distinct electronic profiles versus phenyl derivatives .
- Synthetic Flexibility : The ketone group in the target compound allows for further derivatization, such as oxime formation () or condensation reactions, enhancing its utility in drug discovery .
Biological Activity
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a benzimidazole core, which is known for its diverse biological activities, enhanced by the presence of a difluoromethyl group and a thienyl ethanone moiety. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C14H10F2N2OS
- Molecular Weight : 292.31 g/mol
- CAS Number : 874594-04-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are critical in disease processes.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in human cancer cells by disrupting mitochondrial function and activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Caspase activation |
| HeLa (Cervical) | 18 | Mitochondrial disruption |
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells, with an IC50 value of 15 µM. The researchers noted significant morphological changes indicative of apoptosis.
- Breast Cancer Research : In MCF7 breast cancer cells, the compound exhibited an IC50 of 20 µM. Flow cytometry analyses revealed an increase in early apoptotic cells following treatment, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The unique structural components of this compound contribute to its biological activity:
- Difluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
- Thienyl Moiety : Influences electronic properties and may enhance interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone?
- Methodological Answer : Synthesis optimization requires attention to reaction parameters such as temperature (typically 60–120°C for benzimidazole derivatives), solvent polarity (e.g., DMF or THF for imidazole cyclization), and catalyst selection (e.g., acidic/basic conditions for ring closure). Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (methanol/water mixtures) is critical to isolate high-purity products. Intermediate characterization using TLC and HPLC ensures reaction progress .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use 1H/13C NMR to verify the presence of the difluoromethyl group (distinct 19F coupling patterns) and thiophene ring protons. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ peak). FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and benzimidazole N–H stretches (~3400 cm⁻¹). Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural proof if crystals are obtainable .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Screen for antimicrobial activity (e.g., MIC assays against Gram+/Gram− bacteria), anticancer potential (MTT assays on cell lines like HeLa or MCF-7), and enzyme inhibition (e.g., COX-2 or kinase assays). Dose-response curves (0.1–100 µM) and positive controls (e.g., cisplatin for cytotoxicity) are essential. Use DMSO as a solvent vehicle (≤1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns for benzimidazole derivatives?
- Methodological Answer : Employ graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R²₂(8) motifs). Compare packing diagrams from SHELX-refined structures with analogous compounds (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone ). Discrepancies may arise from solvent inclusion or polymorphism, necessitating variable-temperature XRD or DSC to assess stability .
Q. What strategies mitigate conflicting bioactivity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Validate contradictory results via orthogonal methods: e.g., replace MTT with resazurin-based viability assays. Perform molecular docking (AutoDock Vina) to predict binding modes to targets like DNA topoisomerases, and correlate with experimental IC50 values. Meta-analyses of SAR for difluoromethylbenzimidazoles can identify structural determinants of activity .
Q. How can computational methods predict the metabolic stability of this compound?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites, focusing on the difluoromethyl group (resistant to oxidation) and thiophene ring (potential epoxidation risk). Validate with in vitro liver microsome assays (human/rat, NADPH cofactor). Compare with fluorinated analogs (e.g., 4-(difluoromethoxy)phenyl derivatives ) to assess fluorine’s impact on half-life .
Q. What advanced techniques elucidate its interaction with DNA or proteins?
- Methodological Answer : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD) to DNA G-quadruplexes or kinases. Fluorescence quenching assays monitor interactions with serum albumin (e.g., BSA). For structural insights, perform cryo-EM or NMR titration (using 15N-labeled proteins). Cross-reference with SAR data from imidazole-thiophene hybrids to identify critical pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
